2-(Trifluoromethyl)quinolin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinolin-3-ol typically involves metal-catalyzed cross-coupling reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired compound in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and cost-efficiency. The use of green solvents and sustainable practices is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, enhancing their applicability in different fields .
Scientific Research Applications
2-(Trifluoromethyl)quinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Exhibits potential as an enzyme inhibitor and has shown antibacterial and antiviral activities.
Industry: Utilized in the development of liquid crystals and as a component in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug with applications in transplantation medicine.
Uniqueness: 2-(Trifluoromethyl)quinolin-3-ol stands out due to its unique trifluoromethyl group, which imparts enhanced biological activity and chemical stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H6F3NO |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-8(15)5-6-3-1-2-4-7(6)14-9/h1-5,15H |
InChI Key |
OICWKSBICCSHLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)O |
Origin of Product |
United States |
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